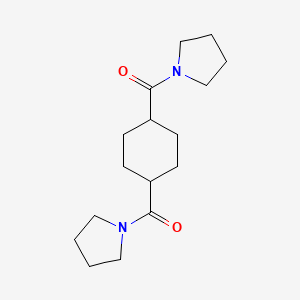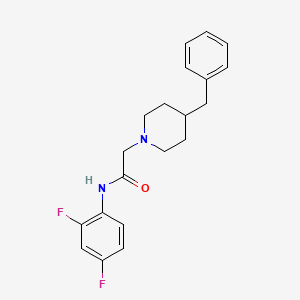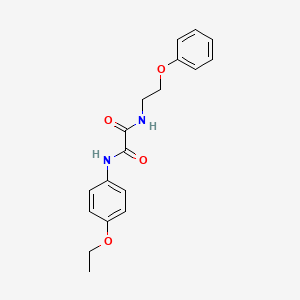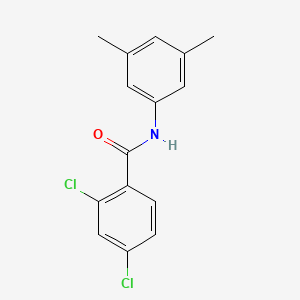
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine, also known as CDIP, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. CDIP is a symmetrical molecule that consists of two pyrrolidine rings connected by a cyclohexane moiety.
Mechanism of Action
The mechanism of action of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π stacking interactions. This compound has been shown to bind to DNA and RNA, as well as proteins such as albumin and lysozyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has several advantages for lab experiments, including its ease of synthesis and high purity. This compound is also stable under a wide range of conditions and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and limited availability in large quantities.
Future Directions
There are several future directions for the study of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine. One potential direction is the development of this compound-based materials for use in organic electronics and other applications. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In summary, this compound is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential as a building block for semiconducting polymers, a chiral ligand for asymmetric reactions, and a drug delivery vehicle. This compound has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has several advantages for lab experiments, including its ease of synthesis and high purity, but also has some limitations, including its low solubility in water and limited availability in large quantities. There are several future directions for the study of this compound, including the development of this compound-based materials and the investigation of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine involves the reaction between 1,4-cyclohexanedione and two equivalents of pyrrolidine in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism and results in the formation of this compound as a white solid. The purity of the product can be improved through recrystallization or column chromatography.
Scientific Research Applications
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been studied for its potential applications in various fields, including organic electronics, chiral catalysis, and drug discovery. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In chiral catalysis, this compound has been used as a chiral ligand for asymmetric reactions. In drug discovery, this compound has been investigated for its potential as a drug delivery vehicle.
Properties
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)cyclohexyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-9-1-2-10-17)13-5-7-14(8-6-13)16(20)18-11-3-4-12-18/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWORNWTVJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)

